2,3-dihydro-2-methyl-4(1h)-quinolinone

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Researchers requiring chiral scaffolds for asymmetric synthesis often encounter limited access to well-characterized racemic building blocks. • Racemic C2 stereocenter enables enantioselective transformations-benchmark substrate for chiral resolution methodology development • Validated scalable synthesis per US6930104B2 reduces route-scouting risk for process chemistry • Predicted LogP 2.21 offers strategic lipophilicity for ADME optimization vs. unsubstituted or 2,2-dimethyl analogs Sourced from qualified manufacturers with full analytical documentation. Typical purity ≥95%.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 30448-37-4
Cat. No. B1252864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-2-methyl-4(1h)-quinolinone
CAS30448-37-4
Synonyms2-MDQ cpd
2-methyl-2,3-dihydro-4(1H)-quinolinone
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3
InChIKeyKTJXYZFZRRYVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-2-methyl-4(1H)-quinolinone (CAS 30448-37-4): A Chiral Dihydroquinolinone Scaffold for Specialized Synthesis


2,3-Dihydro-2-methyl-4(1H)-quinolinone (CAS 30448-37-4) is a chiral heterocyclic building block belonging to the 2,3-dihydroquinolin-4(1H)-one family. It features a fused bicyclic system with a single methyl substituent at the 2-position, resulting in a molecular formula of C10H11NO, a molecular weight of 161.20 g/mol, and a predicted LogP of 2.21 [1]. The presence of a chiral center at the C2 position is its most defining feature, distinguishing it from its achiral parent scaffold [2]. This stereochemistry is critical, as it enables enantioselective interactions in biological systems and allows the compound to serve as a versatile intermediate in asymmetric synthesis .

Why 2,3-Dihydro-2-methyl-4(1H)-quinolinone (CAS 30448-37-4) Cannot Be Interchanged with Common Analogs


Substituting 2,3-dihydro-2-methyl-4(1H)-quinolinone (racemic, CAS 30448-37-4) with a closely related analog like the unsubstituted 2,3-dihydroquinolin-4(1H)-one or even its own enantiopure forms ((R)-enantiomer CAS 63430-91-1, (S)-enantiomer CAS 2082709-87-1) is not chemically or functionally equivalent. The 2-methyl group introduces a chiral center, which is absent in the parent scaffold, thereby enabling stereoselective synthesis and chiral resolution. Using the achiral parent compound would preclude any chiral-specific outcomes in subsequent reactions or biological assays . Furthermore, while enantiopure forms exist, they are distinct chemical entities with their own CAS numbers and analytical specifications; their use requires a different procurement and validation path. The racemate (CAS 30448-37-4) is the standard and most accessible starting point for general applications where stereochemistry is either not a primary concern or will be resolved downstream .

Quantitative Differentiation of 2,3-Dihydro-2-methyl-4(1H)-quinolinone (CAS 30448-37-4) vs. Analogs


Chiral Center Differentiates 2-Methyl Dihydroquinolinone from Achiral Parent Scaffold

The presence of a methyl group at the C2 position creates a chiral center in 2,3-dihydro-2-methyl-4(1H)-quinolinone, a feature absent in the common analog 2,3-dihydroquinolin-4(1H)-one. This structural difference enables stereoselective synthesis and the potential for enantioselective biological interactions, a property that is completely absent in the achiral parent compound .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Lipophilicity (LogP) of 2,3-Dihydro-2-methyl-4(1H)-quinolinone as a Key Differentiator from Unsubstituted and Dimethyl Analogs

The predicted LogP value for 2,3-dihydro-2-methyl-4(1H)-quinolinone is 2.21 [1]. This value represents a moderate lipophilicity profile that is distinct from the unsubstituted parent scaffold, which is expected to be more hydrophilic, and from the 2,2-dimethyl analog (CAS 132588-91-1), which would exhibit increased lipophilicity due to its additional methyl group . This single methyl group provides a calibrated balance for optimizing ADME properties in early drug discovery.

Physicochemical Properties Lipophilicity Drug Design

Racemic Mixture (CAS 30448-37-4) Provides a Distinct Sourcing and Application Profile vs. Individual Enantiomers (CAS 63430-91-1, 2082709-87-1)

The racemic mixture of 2,3-dihydro-2-methyl-4(1H)-quinolinone is a distinct chemical entity from its individual (R)- and (S)-enantiomers, each of which has a separate CAS number (63430-91-1 and 2082709-87-1, respectively) [1]. Commercial vendors offer these compounds separately, often with different purity grades, analytical documentation, and price points, reflecting the additional effort required for chiral resolution or asymmetric synthesis. The racemate is the standard starting material for general applications, while the enantiopure forms are specialized reagents for advanced stereoselective synthesis .

Chiral Chemistry Procurement Analytical Standards

Validated Synthetic Protocol and Utility as a Pharmacophore Precursor

A specific and reproducible synthesis of 2-methyl-2,3-dihydro-4(1H)-quinolinone is detailed in the patent literature (US6930104B2), citing a published procedure from Bioorganic and Medicinal Chemistry Letters (1999) [1]. In the patent, this compound is not an endpoint but a key intermediate, being acylated with 3,4-dimethoxybenzoyl chloride to yield a cis-1-(3,4-Dimethoxybenzoyl)-2-methyl-2,3-dihydro-4(1H)-quinolinone, demonstrating its direct applicability in constructing more complex pharmacophores [2]. This established, high-yielding route provides a reliable starting point for process chemists, contrasting with the often-unoptimized or proprietary routes for more esoteric analogs.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Optimal Use Cases for 2,3-Dihydro-2-methyl-4(1H)-quinolinone (CAS 30448-37-4) Based on Quantitative Evidence


As a Chiral Building Block for Asymmetric Synthesis

When a project requires the construction of a complex molecule with defined stereochemistry, 2,3-dihydro-2-methyl-4(1H)-quinolinone (racemic) provides an essential chiral scaffold that is absent in the achiral 2,3-dihydroquinolin-4(1H)-one. Its use allows for the exploration of stereoselective transformations, which is a fundamental step in the synthesis of single-enantiomer pharmaceuticals .

As a Key Intermediate in Process Chemistry and Scale-Up

For process chemists, the validated synthetic route described in US6930104B2 offers a defined, scalable method for utilizing this compound as an intermediate. This documented precedent reduces the need for route scouting and optimization, making it a lower-risk option for constructing more elaborate quinolinone derivatives compared to using a less characterized analog [1].

As a Scaffold for Fine-Tuning Lipophilicity in Lead Optimization

In medicinal chemistry programs where balancing lipophilicity is critical for improving ADME properties, 2,3-dihydro-2-methyl-4(1H)-quinolinone (predicted LogP 2.21) represents a distinct intermediate point. It offers a strategic alternative to the more hydrophilic unsubstituted scaffold or the more lipophilic 2,2-dimethyl analog, allowing for incremental modulation of a lead compound's physicochemical profile without introducing additional functional groups [2].

As a Benchmark for Enantioselective Method Development

Researchers developing new chiral resolution or asymmetric catalysis methods can use the racemic mixture (CAS 30448-37-4) as an ideal benchmark substrate. Its well-defined structure and the commercial availability of both the racemate and the individual enantiomers provide a complete system for validating the efficiency and selectivity of new chiral technologies .

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